molecular formula C13H22Br2O4 B14495727 Diethyl bromo(2-bromohexyl)propanedioate CAS No. 63045-69-2

Diethyl bromo(2-bromohexyl)propanedioate

Cat. No.: B14495727
CAS No.: 63045-69-2
M. Wt: 402.12 g/mol
InChI Key: YEZOJQOOOREJNM-UHFFFAOYSA-N
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Description

Properties

CAS No.

63045-69-2

Molecular Formula

C13H22Br2O4

Molecular Weight

402.12 g/mol

IUPAC Name

diethyl 2-bromo-2-(2-bromohexyl)propanedioate

InChI

InChI=1S/C13H22Br2O4/c1-4-7-8-10(14)9-13(15,11(16)18-5-2)12(17)19-6-3/h10H,4-9H2,1-3H3

InChI Key

YEZOJQOOOREJNM-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(C(=O)OCC)(C(=O)OCC)Br)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Nucleophilic Alkylation of Diethyl Malonate with 1,6-Dibromohexane

The predominant synthetic route involves a single-step alkylation of diethyl malonate with 1,6-dibromohexane under basic conditions. This method, validated in recent patent literature, proceeds via a classical SN2 mechanism:

  • Deprotonation : A strong base (e.g., sodium ethoxide) abstracts the α-hydrogen of diethyl malonate, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate displaces one bromide from 1,6-dibromohexane, forming diethyl 2-(6-bromohexyl)propanedioate.
  • Byproduct Formation : The reaction concurrently produces hydrogen bromide, necessitating neutralization or trapping to prevent side reactions.

Key Advantages :

  • Selectivity : The use of 1,6-dibromohexane minimizes polysubstitution byproducts compared to dichloro analogs.
  • Yield : Reported yields reach 85% under optimized conditions, a 20–30% improvement over older methods.

Optimization of Reaction Parameters

Critical parameters influencing reaction efficiency include:

Base Selection
Base Solvent Temperature (°C) Yield (%)
Sodium ethoxide Acetonitrile 50 85
Potassium carbonate Toluene 70 78
Potassium tert-butoxide Xylene 25 65

Data sourced from experimental trials detailed in patent CN113087623A.

  • Sodium ethoxide maximizes enolate formation due to its strong basicity, though it requires anhydrous conditions.
  • Potassium carbonate offers a milder alternative, suitable for substrates sensitive to harsh bases.
Solvent Systems
  • Polar aprotic solvents (e.g., acetonitrile) enhance enolate stability and reaction kinetics.
  • Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction rates.
Molar Ratios

The optimal stoichiometry for 1,6-dibromohexane:diethyl malonate:base is 1:1:1.5. Excess base (>2 equivalents) promotes hydrolysis of the malonate ester, reducing yields.

Industrial Scalability and Process Considerations

The patented three-step synthesis route (alkylation → hydrolysis/decarboxylation → esterification) addresses key challenges in large-scale production:

  • Continuous Flow Reactors : Enable precise temperature control and rapid mixing, reducing localized overheating and byproduct formation.
  • Automated Purification : Chromatography-free workflows utilize liquid-liquid extraction and fractional distillation, cutting production costs by 40%.
  • Safety Protocols : Brominated intermediates necessitate inert atmospheres and corrosion-resistant equipment to mitigate explosion risks.

Data Tables

Table 1: Comparative Analysis of Alkylation Conditions

Parameter Optimal Value Effect on Yield
Base Sodium ethoxide Maximizes enolate concentration
Solvent Acetonitrile Enhances reaction homogeneity
Temperature 50°C Balances kinetics and stability
Molar Ratio (Br-hexane:malonate:base) 1:1:1.5 Minimizes hydrolysis

Table 2: Industrial vs. Laboratory-Scale Yields

Scale Yield (%) Purity (%)
Laboratory (1 mol) 85 98
Pilot Plant (100 mol) 82 95

Chemical Reactions Analysis

Types of Reactions

Diethyl bromo(2-bromohexyl)propanedioate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form diethyl hexylpropanedioate by using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide, potassium thiolate, or primary amines in ethanol or methanol.

    Reduction: Lithium aluminum hydride in dry ether.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted diethyl propanedioates.

    Reduction: Diethyl hexylpropanedioate.

    Hydrolysis: Hexylmalonic acid and ethanol.

Scientific Research Applications

Diethyl bromo(2-bromohexyl)propanedioate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Material Science: It is used in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of diethyl bromo(2-bromohexyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine atoms and electron-donating ethyl groups.

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A precursor to diethyl bromo(2-bromohexyl)propanedioate, used in similar synthetic applications.

    Diethyl bromomalonate: Another brominated derivative of diethyl malonate, used in organic synthesis.

    Diethyl 2-bromo-2-methylmalonate: A structurally related compound with similar reactivity.

Uniqueness

This compound is unique due to the presence of two bromine atoms and a hexyl group, which impart distinct reactivity and properties compared to other similar compounds. Its specific structure allows for targeted applications in organic synthesis and material science.

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